1,6-Dimethylnaphthalene;2,4,6-trinitrophenol
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Overview
Description
1,6-Dimethylnaphthalene: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications1,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C12H12 . It is primarily used in the production of high-performance liquid scintillators and as a precursor in organic synthesis It is known for its explosive properties and has been used in military applications, as well as in the dye and pharmaceutical industries .
Preparation Methods
1,6-Dimethylnaphthalene
Synthetic Routes and Reaction Conditions: 1,6-Dimethylnaphthalene can be synthesized through various methods, including the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base . Another method involves the transalkylation of naphthalene with polyalkylbenzenes .
Industrial Production Methods: Industrial production of 1,6-dimethylnaphthalene often involves the catalytic reforming of petroleum fractions, followed by separation and purification processes .
2,4,6-Trinitrophenol
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows a similar nitration process, with careful control of reaction conditions to ensure safety and yield .
Chemical Reactions Analysis
1,6-Dimethylnaphthalene
Types of Reactions: 1,6-Dimethylnaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce 1,6-dimethylnaphthalene to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine, leading to halogenated derivatives.
Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and halogenated naphthalenes .
2,4,6-Trinitrophenol
Types of Reactions: 2,4,6-Trinitrophenol undergoes various reactions, including nitration, reduction, and complex formation .
Common Reagents and Conditions:
Nitration: Further nitration can occur under strong acidic conditions.
Reduction: Reducing agents such as tin and hydrochloric acid can reduce 2,4,6-trinitrophenol to form aminophenols.
Complex Formation: It can form complexes with metals, such as lead picrate.
Major Products: The major products formed from these reactions include aminophenols and metal picrates .
Scientific Research Applications
1,6-Dimethylnaphthalene
1,6-Dimethylnaphthalene is used in various scientific research applications, including:
Chemistry: As a precursor in organic synthesis and in the production of high-performance liquid scintillators.
Physics: In the development of scintillation detectors for radiation detection.
Industry: As an intermediate in the synthesis of dyes and other organic compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has a wide range of applications, including:
Mechanism of Action
1,6-Dimethylnaphthalene
The mechanism of action of 1,6-dimethylnaphthalene involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through the formation of reactive oxygen species and the inhibition of enzymes . It can interact with proteins and nucleic acids, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
1,6-Dimethylnaphthalene
Similar compounds include other dimethylnaphthalenes, such as 1,2-dimethylnaphthalene and 2,6-dimethylnaphthalene . 1,6-Dimethylnaphthalene is unique due to its specific substitution pattern, which affects its reactivity and applications .
2,4,6-Trinitrophenol
Similar compounds include other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol . 2,4,6-Trinitrophenol is unique due to its high degree of nitration, which contributes to its explosive properties and reactivity .
Properties
CAS No. |
114829-38-8 |
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Molecular Formula |
C18H15N3O7 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,6-dimethylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H12.C6H3N3O7/c1-9-6-7-12-10(2)4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
InChI Key |
UVRVGKJNLAILEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC(=C2C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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